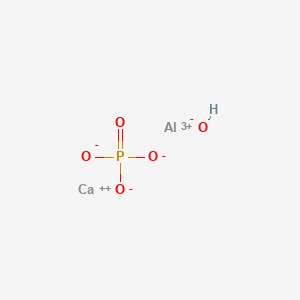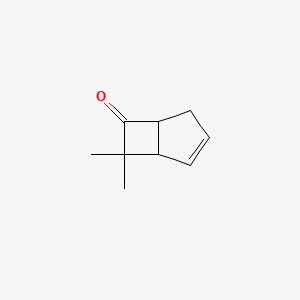
Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(320)hept-2-en-6-one, 7,7-dimethyl- is an organic compound with the molecular formula C9H12O It is a bicyclic ketone, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a series of steps including hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production. The compound is often purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various industrially important compounds.
作用機序
The mechanism by which Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Bicyclo(3.2.0)hept-2-en-6-one: This compound is structurally similar but lacks the dimethyl groups at the 7,7-positions.
Bicyclo(3.1.1)heptane-2-methanol, 6,6-dimethyl-: Another bicyclic compound with a different ring structure and functional groups.
Bicyclo(3.1.1)hept-2-en-6-one, 2,7,7-trimethyl-: Similar in structure but with different substituents.
Uniqueness
The presence of the dimethyl groups at the 7,7-positions in Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- imparts unique steric and electronic properties, making it distinct from its analogs. These properties influence its reactivity and interactions with other molecules, contributing to its specific applications and effects.
特性
CAS番号 |
767-85-1 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3,5-7H,4H2,1-2H3 |
InChIキー |
DNBSDUYSUKECPN-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C=CCC2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


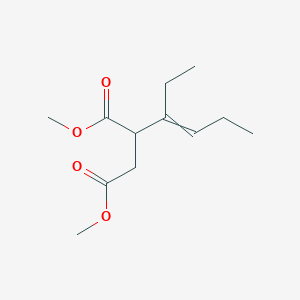

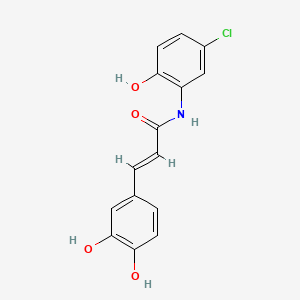

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
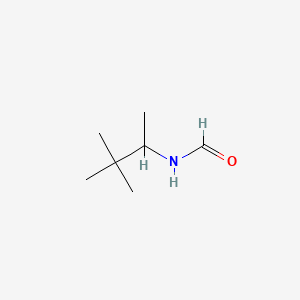
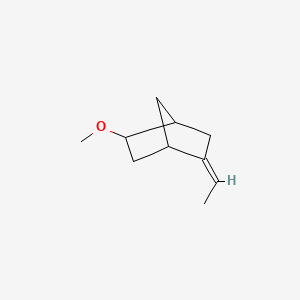
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
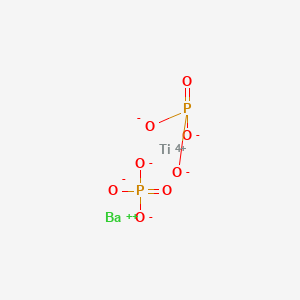
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)

![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)

